![molecular formula C18H23F5O B14258682 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene CAS No. 208338-57-2](/img/structure/B14258682.png)
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions. For instance, one method involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by condensation and cyclization reactions . The reaction conditions are mild, environmentally friendly, and cost-effective, making them suitable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoquinones, while reduction may produce fluorinated cyclohexyl derivatives .
Applications De Recherche Scientifique
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pharmaceuticals like pantoprazole.
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Utilized in the production of liquid crystals.
Uniqueness
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is unique due to its specific combination of fluorine atoms and cyclohexyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
208338-57-2 |
|---|---|
Formule moléculaire |
C18H23F5O |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-[difluoro-(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H23F5O/c1-2-3-4-5-12-6-8-13(9-7-12)18(22,23)24-14-10-15(19)17(21)16(20)11-14/h10-13H,2-9H2,1H3 |
Clé InChI |
ALWBMRSWQMGAMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


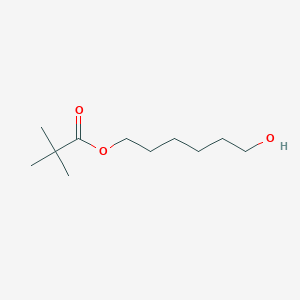
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)

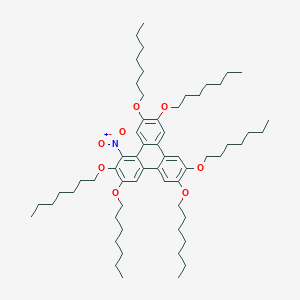
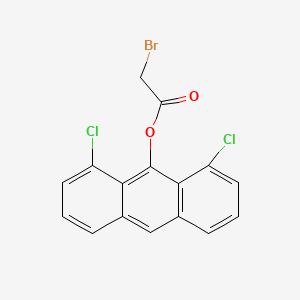
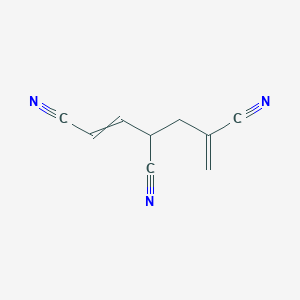
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
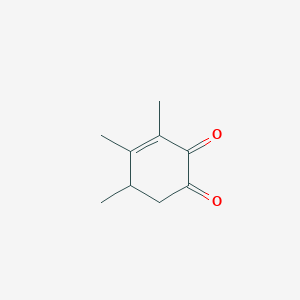
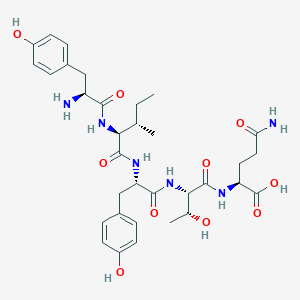
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
